molecular formula C17H21N5O4 B11282867 2-Methoxyethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

2-Methoxyethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11282867
M. Wt: 359.4 g/mol
InChI Key: ULNZUCDMZRGMLK-UHFFFAOYSA-N
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Description

2-Methoxyethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as acetic acid or chloroform and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation and various halogens for substitution reactions. The conditions typically involve the use of solvents like acetic acid or chloroform and may require controlled temperatures .

Major Products Formed

The major products formed from these reactions include ketones and halogenated derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors.

Properties

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

2-methoxyethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H21N5O4/c1-4-25-13-8-6-5-7-12(13)15-14(16(23)26-10-9-24-3)11(2)18-17-19-20-21-22(15)17/h5-8,15H,4,9-10H2,1-3H3,(H,18,19,21)

InChI Key

ULNZUCDMZRGMLK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=NN=NN23)C)C(=O)OCCOC

Origin of Product

United States

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